molecular formula C13H20N4O2 B15112599 1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one

Cat. No.: B15112599
M. Wt: 264.32 g/mol
InChI Key: ZKVQJZGEUWATPJ-UHFFFAOYSA-N
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Description

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methoxypyrimidinyl group and a propanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one typically involves the reaction of 6-methoxypyrimidine-4-amine with 1-bromo-4-chloropiperidine under basic conditions to form the intermediate 4-[(6-methoxypyrimidin-4-yl)amino]piperidine. This intermediate is then reacted with propanone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidinyl group can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one is unique due to its combination of a methoxypyrimidinyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C13H20N4O2/c1-3-13(18)17-6-4-10(5-7-17)16-11-8-12(19-2)15-9-14-11/h8-10H,3-7H2,1-2H3,(H,14,15,16)

InChI Key

ZKVQJZGEUWATPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)NC2=CC(=NC=N2)OC

Origin of Product

United States

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